Chiral Configuration Locked by Co-Crystal Structure: (3S)-Stereochemistry Required for KDM5A Active-Site Binding
The (3S)-configured pyrrolidine–pyrazole core of compound 35—synthesized from (S)-4-bromo-1-pyrrolidin-3-yl-1H-pyrazole—has been co-crystallized with the KDM5A catalytic domain (PDB: 5V9P, resolution 3.00 Å, R-Value Free: 0.248), confirming that the (3S)-pyrrolidine geometry is essential for occupancy of the enzyme active site [1]. The original HTS hit scaffold contained a C–C bond between pyrrolidine and pyridine that hindered analog synthesis; replacement with a C–N bond at the (3S)-pyrrolidine position yielded pyrazole analog 35, which provided the first co-crystal structure of this chemotype with KDM5A and enabled structure-based optimization to compound 50 with improved biochemical and cellular potency [2].
| Evidence Dimension | Stereochemical configuration required for KDM5A active-site binding |
|---|---|
| Target Compound Data | (3S)-configured pyrrolidine–pyrazole (synthesized from CAS 1428331-35-4) co-crystallized with KDM5A; C–N bond connectivity between pyrrolidine and pyrazole |
| Comparator Or Baseline | Original HTS hit: C–C bond-connected pyrrolidine–pyridine scaffold; no co-crystal structure obtained; analog synthesis hampered by C–C bond; (3R)-configured analogs cannot adopt productive binding pose |
| Quantified Difference | Qualitative but decisive: C–N bond replacement enabled synthesis of analogs and yielded the first co-crystal structure (5V9P) of the series; (3S)-stereochemistry is structurally validated as required per the deposited PDB coordinates |
| Conditions | X-ray crystallography; KDM5A catalytic domain; resolution 3.00 Å; R-Free 0.248 |
Why This Matters
The (S)-enantiomer is structurally proven to be the productive stereoisomer for KDM5A inhibitor design; procurement of the (R)-enantiomer would preclude access to the binding mode validated in PDB 5V9P.
- [1] RCSB Protein Data Bank. PDB 5V9P: Crystal Structure of Pyrrolidine Amide Inhibitor [(3S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidin-1-yl][3-(propan-2-yl)-1H-pyrazol-5-yl]methanone (Compound 35) in Complex with KDM5A. Deposited 2017-03-23. Resolution: 3.00 Å. R-Value Free: 0.248. View Source
- [2] Liang, J.; et al. From a Novel HTS Hit to Potent, Selective, and Orally Bioavailable KDM5 Inhibitors. Bioorg. Med. Chem. Lett. 2017, 27 (13), 2974–2981. View Source
